molecular formula C24H20Cl3N5OS B5315481 (2E)-3-phenyl-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)phenyl]carbamothioyl}amino)ethyl]prop-2-enamide

(2E)-3-phenyl-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)phenyl]carbamothioyl}amino)ethyl]prop-2-enamide

Cat. No.: B5315481
M. Wt: 532.9 g/mol
InChI Key: JUOLCLNTCNALHM-JMUCUYKOSA-N
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Description

(2E)-3-phenyl-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)phenyl]carbamothioyl}amino)ethyl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes phenyl, trichloro, and diazenyl groups

Properties

IUPAC Name

(E)-3-phenyl-N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl3N5OS/c25-24(26,27)22(29-21(33)16-11-17-7-3-1-4-8-17)30-23(34)28-18-12-14-20(15-13-18)32-31-19-9-5-2-6-10-19/h1-16,22H,(H,29,33)(H2,28,30,34)/b16-11+,32-31?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOLCLNTCNALHM-JMUCUYKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)N=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)N=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)phenyl]carbamothioyl}amino)ethyl]prop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the Phenyl Diazenyl Intermediate: This step involves the diazotization of aniline derivatives, followed by coupling with phenyl compounds.

    Introduction of the Trichloro Group: This can be achieved through chlorination reactions under controlled conditions.

    Formation of the Carbamothioyl Intermediate: This involves the reaction of isothiocyanates with amines.

    Final Coupling Reaction: The final step involves coupling the intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-phenyl-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)phenyl]carbamothioyl}amino)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the trichloro and diazenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-phenyl-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)phenyl]carbamothioyl}amino)ethyl]prop-2-enamide is used as a precursor for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various reactions.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its unique structure allows it to interact with specific biomolecules, making it useful in studying biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may have activity against certain diseases due to its ability to interact with biological targets.

Industry

In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty products.

Mechanism of Action

The mechanism of action of (2E)-3-phenyl-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)phenyl]carbamothioyl}amino)ethyl]prop-2-enamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-3-phenyl-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)phenyl]carbamothioyl}amino)ethyl]prop-2-enamide apart is its combination of phenyl, trichloro, and diazenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

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